molecular formula C23H28ClNO2S B15006222 N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide

Cat. No.: B15006222
M. Wt: 418.0 g/mol
InChI Key: SAXWMQLJKVDLJD-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then reacted with 4-chloronaphthalene-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the adamantane and naphthalene moieties contribute to the compound’s overall stability and lipophilicity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C23H28ClNO2S

Molecular Weight

418.0 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C23H28ClNO2S/c1-2-22(23-12-15-9-16(13-23)11-17(10-15)14-23)25-28(26,27)21-8-7-20(24)18-5-3-4-6-19(18)21/h3-8,15-17,22,25H,2,9-14H2,1H3

InChI Key

SAXWMQLJKVDLJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl

Origin of Product

United States

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